molecular formula C21H25FN2O2 B11330036 2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide

2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide

Cat. No.: B11330036
M. Wt: 356.4 g/mol
InChI Key: XTOVYJMJVBBSAK-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of amides. It features a complex structure with multiple functional groups, including a fluorophenoxy group, a methylphenyl group, and a pyrrolidinyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Properties

Molecular Formula

C21H25FN2O2

Molecular Weight

356.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]acetamide

InChI

InChI=1S/C21H25FN2O2/c1-16-4-6-17(7-5-16)20(24-12-2-3-13-24)14-23-21(25)15-26-19-10-8-18(22)9-11-19/h4-11,20H,2-3,12-15H2,1H3,(H,23,25)

InChI Key

XTOVYJMJVBBSAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)F)N3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might involve:

    Formation of the Fluorophenoxy Intermediate: Reacting 4-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.

    Formation of the Methylphenyl Intermediate: Reacting 4-methylphenyl with a suitable reagent to introduce the pyrrolidinyl group.

    Coupling Reaction: Combining the fluorophenoxy and methylphenyl intermediates under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different amide derivatives.

    Substitution: The fluorophenoxy and methylphenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further research in medicinal chemistry. Key areas of interest include:

Antimicrobial Activity

Research indicates that derivatives of similar structures demonstrate significant antimicrobial properties. For example, related compounds have shown minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . Although specific data for this compound is limited, its structural analogs suggest potential efficacy against various bacterial strains.

Antitumor Activity

The structural features of 2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide suggest possible antitumor effects. Studies on similar compounds have reported significant cytotoxicity against various cancer cell lines. For instance, modifications in the phenyl and pyrrolidine groups can enhance the cytotoxic effects against HT29 colon cancer cells .

Antimicrobial Activity Summary

Activity TypeTarget PathogenMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Synergistic effects noted
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Effective against biofilm

Antitumor Activity Summary

Activity TypeCell LineIC50 (μg/mL)Notes
AntitumorHT29 (Colon Cancer)< 1.98Significant growth inhibition
AntitumorJurkat T Cells< 1.61Enhanced by electron-donating groups

Case Study 1: Antimicrobial Evaluation

In vitro studies on related compounds have assessed their ability to inhibit biofilm formation in bacterial cultures. Results indicated that specific structural features contribute to enhanced antibacterial activity, suggesting that similar modifications in our compound could yield promising results.

Case Study 2: Cytotoxicity Assays

Another study evaluated the cytotoxic effects of structurally related compounds on Jurkat T cells and HT29 cells. The findings highlighted the importance of electron-donating groups in enhancing cytotoxicity, implying that the fluorophenyl and pyrrolidine groups in our compound may similarly influence its antitumor properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide would depend on its specific interactions with molecular targets. This might involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide is unique due to the presence of the fluorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets.

Biological Activity

2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacodynamics, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : 2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide
  • Molecular Formula : C19H24FNO2
  • Molecular Weight : 321.40 g/mol

This structure includes a fluorophenoxy group, a pyrrolidine moiety, and an acetamide functional group, which are significant for its interaction with biological targets.

Receptor Interactions

Research indicates that compounds similar to 2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide often interact with various neurotransmitter receptors. The following receptors are particularly relevant:

  • Dopamine Receptors : Compounds in this class have shown affinity for dopamine transporters (DAT), which play a crucial role in the regulation of dopamine levels in the brain. Inhibition of these transporters can lead to increased dopamine availability, impacting mood and motor control.
  • Serotonin Receptors : Some analogs exhibit selectivity for serotonin receptors, suggesting potential effects on mood regulation and anxiety.

Pharmacological Effects

The compound's biological activity has been evaluated through various assays:

  • Inhibition of Monoamine Transporters : Studies have shown that related compounds effectively inhibit dopamine and norepinephrine reuptake with IC50 values in the nanomolar range. For instance, analogs have demonstrated selective inhibition profiles against DAT and norepinephrine transporters (NET), while showing lower activity against serotonin transporters (SERT) .
  • Neuropharmacological Effects : The modulation of neurotransmitter systems suggests potential applications in treating disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
  • Case Studies : In experimental models, compounds with similar structures have been tested for their ability to alleviate symptoms associated with neuropsychiatric conditions. For example, a study highlighted the efficacy of related compounds in reducing depressive-like behaviors in rodent models .

Comparative Activity Table

Compound NameTarget ReceptorIC50 (nM)Notes
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-oneDAT10Potent inhibitor
2-(4-Fluorophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamideDAT/NET15Selective for DAT
Analog XSERT>1000Minimal effect

Note: IC50 values indicate the concentration required to inhibit 50% of the target activity.

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